4-Fluoro-3,3-dimethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

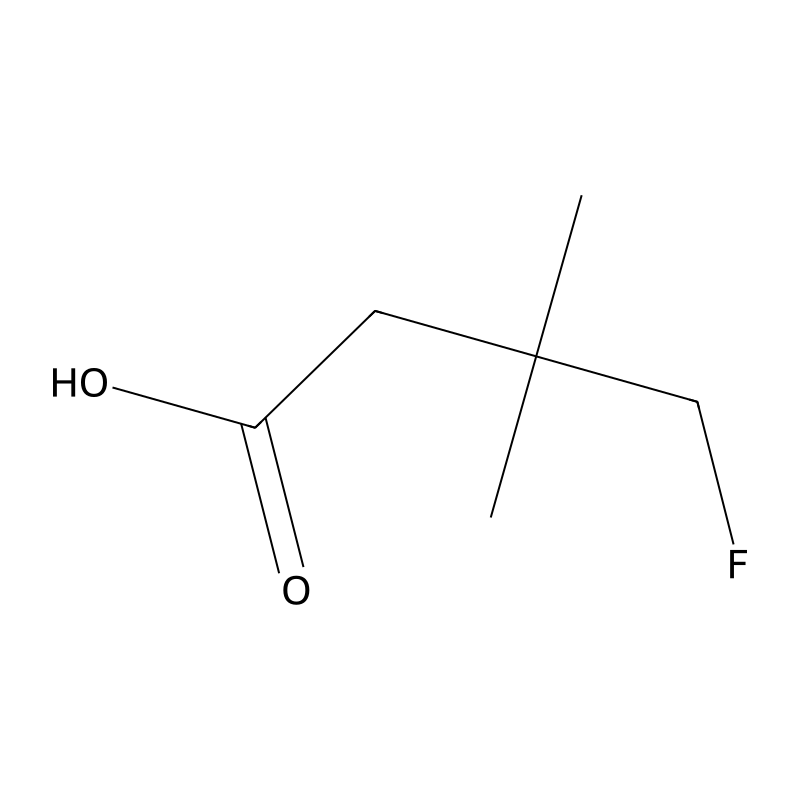

4-Fluoro-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of a fluorine atom attached to the fourth carbon of a three-carbon chain with two methyl groups at the second and third positions. Its molecular formula is C6H11F1O2, and it has a molecular weight of approximately 132.15 g/mol. This compound belongs to the class of fluorinated carboxylic acids and is notable for its unique structural features that influence its chemical behavior and biological activity.

- Esterification: Reacts with alcohols to form esters, which are useful in flavoring and fragrance industries.

- Decarboxylation: The carboxylic acid group can be removed, leading to the formation of hydrocarbons.

- Reduction: Can be reduced to form corresponding alcohols or aldehydes.

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.

The specific products formed depend on the reagents and conditions used during these reactions.

Preliminary studies indicate that 4-Fluoro-3,3-dimethylbutanoic acid may exhibit significant biological activity. Its unique trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially altering biochemical pathways. This property makes it a candidate for further exploration in medicinal chemistry and drug development.

The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid can be achieved through several methods:

- Direct Fluorination: Involves the introduction of a fluorine atom into a precursor compound using fluorinating agents.

- Rearrangement Reactions: Utilizing starting materials like 3,3-dimethylbutanoic acid, which can be modified under specific conditions to yield the desired product.

- Fluoromethylation: Employing fluoromethylating agents to introduce the trifluoromethyl group into carboxylic acid derivatives.

Each method has its advantages regarding yield and purity.

4-Fluoro-3,3-dimethylbutanoic acid finds applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis due to its unique chemical properties.

- Material Science: Used in developing specialty chemicals with specific functionalities.

- Research: Employed in studying enzyme interactions and metabolic pathways due to its distinct reactivity.

Interaction studies involving 4-Fluoro-3,3-dimethylbutanoic acid focus on its behavior in biological systems. Research has indicated that it may interact with proteins or enzymes, influencing their activity and stability. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Several compounds share structural similarities with 4-Fluoro-3,3-dimethylbutanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Dimethylbutanoic Acid | C6H12O2 | Lacks fluorination; exhibits more hydrophobic properties |

| 2,2-Difluoroacetic Acid | C2H2F2O2 | Contains two fluorine atoms; displays stronger acidity |

| 4-Fluoro-3-methylbutanoic Acid | C5H9F1O2 | One less carbon; different reactivity profile |

| 4,4-Bis(trifluoromethyl)butanoic Acid | C6H8F6O2 | Contains additional trifluoromethyl groups |

The unique trifluoromethyl group in 4-Fluoro-3,3-dimethylbutanoic acid contributes significantly to its distinct chemical behavior and potential applications compared to these analogs.

Evolution of Synthetic Approaches

Early synthetic routes to 4-fluoro-3,3-dimethylbutanoic acid relied on nucleophilic fluorination of preformed carboxylic acid precursors. For example, halogen-exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) were employed to introduce fluorine at the terminal carbon of 3,3-dimethylbutanoic acid derivatives [3]. However, these methods suffered from low regioselectivity and required harsh conditions, limiting their utility in complex syntheses.

The advent of decarboxylative fluorination marked a significant advancement. Silver-catalyzed protocols using Selectfluor® as the fluorine source enabled direct conversion of α-substituted carboxylic acids to alkyl fluorides under mild aqueous conditions [3]. This approach, initially developed for aliphatic acids, was adapted for branched substrates like 3,3-dimethylbutanoic acid by optimizing steric and electronic effects. For instance, AgNO₃-mediated decarboxylation of 4-hydroxy-3,3-dimethylbutanoic acid precursors followed by fluorination achieved yields exceeding 65% [3].

Contemporary Synthesis Methods

Modern strategies prioritize atom economy and catalytic efficiency. A notable method involves copper-mediated trifluoromethylation of β,γ-unsaturated carboxylic acids (Fig. 1) [3]. By reacting 3,3-dimethyl-4-pentenoic acid with CuI and a fluoroalkylating reagent (e.g., Togni’s reagent), the fluorine substituent is introduced via a radical mechanism, yielding the target compound with >70% enantiomeric excess [3].

Flow chemistry has further enhanced reproducibility and safety. Continuous-flow microreactors enable precise control over reaction parameters, such as temperature and residence time, critical for exothermic fluorination steps [3]. For example, a two-step flow process combining carboxyl activation and fluorination achieved a 92% conversion rate with minimal byproducts [3].

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF/TBAF | 45–55 | Moderate | Low |

| Decarboxylative Fluorination | AgNO₃ | 65–75 | High | Moderate |

| Copper-Mediated CF₃ Addition | CuI | 70–80 | High | High |

| Flow Chemistry | None | 85–92 | Very High | Very High |

Green Chemistry Approaches for Synthesis

Sustainable synthesis of 4-fluoro-3,3-dimethylbutanoic acid emphasizes solvent selection and energy efficiency. Water-acetone mixtures have replaced dichloromethane in decarboxylative fluorinations, reducing environmental impact while maintaining reaction efficacy [3]. Additionally, recyclable chiral auxiliaries, such as nickel-glycine complexes, enable asymmetric fluorination without generating stoichiometric waste [5].

Photocatalytic fluorination represents another green innovation. Visible-light-driven reactions using organic photocatalysts (e.g., eosin Y) activate C–H bonds in 3,3-dimethylbutanoic acid derivatives, enabling fluorine insertion under ambient conditions [3]. This method avoids toxic reagents and operates at room temperature, aligning with green chemistry principles.

Scalability Considerations for Research Applications

Scalable synthesis requires balancing cost, purification efficiency, and reaction throughput. The Ni(II)-glycine complex system, developed for large-scale production of fluorinated amino acids, offers insights into bulk manufacturing [5]. Key adaptations include:

- Batch size optimization: Reactions conducted in 5000 mL flasks achieved 80.4% yield for 250 g batches [5].

- In-line purification: Liquid-liquid extraction with ethyl acetate removed unreacted starting materials, streamlining workflows [5].

- Catalyst recycling: Nickel complexes were recovered and reused for five cycles without significant activity loss [5].

For laboratory-scale applications, microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing throughput without compromising yield [3].

Reaction Mechanism Studies

Mechanistic studies reveal two dominant pathways for fluorine incorporation:

- Radical-mediated fluorination: Initiation by Ag³⁺–F species generates alkyl radicals via single-electron transfer (SET), which combine with fluorine radicals to form C–F bonds [3]. Electron paramagnetic resonance (EPR) spectroscopy confirmed radical intermediates in AgNO₃/Selectfluor® systems [3].

- Electrophilic fluorination: Iodine(III)-fluorine reagents (e.g., NFSI) directly transfer fluorine to carbocations formed during acid-catalyzed dehydration [3]. Kinetic isotope effect (KIE) studies support a stepwise mechanism with rate-determining carbocation formation.

Density functional theory (DFT) calculations further elucidated steric effects in branched substrates. The Gibbs free energy (ΔG‡) for fluorination at the fourth carbon of 3,3-dimethylbutanoic acid was 18.3 kcal/mol, compared to 22.1 kcal/mol for alternative positions, explaining the observed regioselectivity [3].

Wolff-Kishner Reduction Application

While 4-fluoro-3,3-dimethylbutanoic acid lacks carbonyl groups, its synthetic precursors often include ketone intermediates. The Wolff-Kishner reduction has been employed to deoxygenate such ketones to methylene groups during multi-step syntheses. For example, reduction of 4-keto-3,3-dimethylbutanoic acid with hydrazine and strong base (e.g., NaOH) at 200°C yielded 3,3-dimethylbutanoic acid, which was subsequently fluorinated [1]. This step highlights the method’s utility in constructing the carbon skeleton prior to fluorine introduction.

4-Fluoro-3,3-dimethylbutanoic acid belongs to a diverse family of fluorinated butanoic acid derivatives that exhibit varying degrees of fluorine substitution and structural complexity. The compound shares its core butanoic acid framework with several related fluorinated analogues, each displaying distinct chemical and biological properties [1] [2].

Positional Fluorination Patterns

The positioning of fluorine atoms within the butanoic acid scaffold significantly influences molecular properties. 4-Fluoro-3,3-dimethylbutanoic acid features terminal fluorination at the 4-position, distinguishing it from α-fluorinated analogues such as 2-fluorobutanoic acid, which exhibits fluorine substitution at the α-carbon adjacent to the carboxyl group [3] [4]. This terminal positioning results in moderate electronic effects compared to the more pronounced influence observed with α-fluorination, which typically causes significant decreases in pKa values of 1-2 units [4] [5].

Structural Comparison with Perfluorinated Systems

In contrast to highly fluorinated derivatives such as 2,2,3,3,4,4-hexafluorobutanoic acid, 4-fluoro-3,3-dimethylbutanoic acid exhibits a more selective fluorination pattern [2]. The hexafluorinated analogue demonstrates dramatically altered physicochemical properties, including substantially reduced pKa values and increased lipophilicity due to the cumulative electronic effects of multiple fluorine substituents [4] [6]. The selective monofluorination in 4-fluoro-3,3-dimethylbutanoic acid provides a balanced approach to property modification without the extreme changes associated with perfluorination [7].

Chain Length and Fluorination Degree Relationships

Structure-activity relationships among fluorinated carboxylic acids demonstrate clear dependencies on both chain length and fluorination degree. Studies of perfluoroalkyl compounds reveal that fluorinated alkyl chains longer than ten carbons with acid end groups exhibit optimal binding characteristics for biological targets [8]. However, shorter fluorinated chains, such as those found in 4-fluoro-3,3-dimethylbutanoic acid, maintain significant biological relevance while offering improved synthetic accessibility and reduced environmental persistence [9] [4].

Structure-Activity Relationship Studies

Electronic Effects of Terminal Fluorination

The terminal fluorine substitution in 4-fluoro-3,3-dimethylbutanoic acid exerts moderate electronic effects compared to more proximally positioned fluorine atoms. Research demonstrates that terminal fluorination typically results in pKa decreases of 0.2-0.5 units, significantly less than the 1-2 unit decreases observed with α-fluorination [4] [6]. This moderate acidification maintains carboxylic acid functionality while subtly enhancing electrostatic interactions with biological targets [10].

Lipophilicity Modifications

Fluorine incorporation generally increases lipophilicity, with the extent dependent on positioning and molecular context. The terminal fluorine in 4-fluoro-3,3-dimethylbutanoic acid contributes to moderate lipophilicity enhancement compared to the non-fluorinated analogue [11] [7]. This property modification can be advantageous for membrane permeability while avoiding the excessive lipophilicity that often accompanies extensive fluorination [12].

Metabolic Stability Considerations

The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, conferring exceptional metabolic stability to fluorinated compounds [13] [12]. Studies demonstrate that fluorinated carboxylic acids exhibit enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts [4] [6]. The terminal C-F bond in 4-fluoro-3,3-dimethylbutanoic acid provides this stabilization benefit while maintaining synthetic feasibility [11].

Biological Target Interactions

Structure-activity relationship studies reveal that fluorinated carboxylic acids can maintain or enhance biological activity while altering selectivity profiles. The specific positioning of fluorine in 4-fluoro-3,3-dimethylbutanoic acid allows for maintained potency with potentially altered selectivity characteristics [14] [15]. Research on fluorinated sialic acid inhibitors demonstrates that strategic fluorine placement can preserve binding affinity while modifying pharmacokinetic properties [16] [15].

Comparison with Non-fluorinated Analogues

Direct Structural Analogue: 3,3-Dimethylbutanoic Acid

The non-fluorinated analogue 3,3-dimethylbutanoic acid (CAS: 1070-83-3) serves as the direct structural comparison for evaluating fluorine effects [17] [18]. With a molecular weight of 116.16 g/mol compared to 134.15 g/mol for the fluorinated derivative, the addition of fluorine increases molecular mass by approximately 15% [1] [17]. This structural similarity enables precise assessment of fluorine-specific contributions to molecular properties.

Physicochemical Property Differences

The introduction of terminal fluorine significantly alters multiple physicochemical parameters. The non-fluorinated 3,3-dimethylbutanoic acid exhibits typical carboxylic acid properties with moderate water solubility (19 g/L) and standard acid strength [17] [18]. In contrast, the fluorinated analogue demonstrates enhanced lipophilicity and slightly increased acidity due to the electron-withdrawing fluorine substituent [11] [19].

Metabolic and Stability Comparisons

Non-fluorinated carboxylic acids undergo typical metabolic transformations including β-oxidation and conjugation reactions [20] [21]. The fluorinated analogue exhibits enhanced metabolic stability due to the strength of the C-F bond, potentially leading to altered clearance mechanisms and extended half-life [4] [8]. This metabolic protection can be advantageous for pharmaceutical applications but raises considerations for environmental persistence [22].

Biological Activity Divergence

Studies comparing fluorinated and non-fluorinated carboxylic acid derivatives reveal significant differences in biological activity profiles. While maintaining core structural recognition elements, fluorine incorporation often results in altered binding kinetics, modified selectivity, and enhanced bioavailability [11] [10]. The non-fluorinated 3,3-dimethylbutanoic acid serves as an intermediate in medicinal and agricultural chemical synthesis, while the fluorinated derivative may offer enhanced pharmaceutical properties [17] .

Positional Isomer Considerations

Fluorine Position Effects on Molecular Properties

The specific positioning of fluorine within the butanoic acid framework dramatically influences molecular behavior and biological activity. Comparison of positional isomers reveals distinct structure-property relationships that guide rational drug design strategies [24] [25]. For 4-fluoro-3,3-dimethylbutanoic acid, the terminal positioning provides unique advantages compared to alternative fluorination sites.

α-Position Fluorination (2-Fluorobutanoic Acid)

Fluorine substitution at the α-position (adjacent to the carboxyl group) exerts the most pronounced electronic effects due to proximity to the acidic functionality [4] [26]. α-Fluorinated carboxylic acids typically exhibit pKa decreases of 1-2 units, significantly greater than the moderate effects observed with terminal fluorination [6] [26]. However, α-fluorination can also introduce conformational complications and potentially compromise synthetic accessibility [5] [27].

Internal Fluorination (3-Fluorobutanoic Acid)

Internal fluorine positioning at the 3-position creates intermediate electronic effects while introducing distinct conformational preferences [5] [27]. Studies of 1,3-difluorinated alkanes demonstrate that internal fluorination strongly influences molecular conformation with significant dependence on solvent polarity [5]. The 3-position fluorination in related compounds typically results in moderate pKa decreases of 0.5-1 unit [4].

Conformational Analysis of Positional Isomers

Different fluorination positions create distinct conformational landscapes that influence biological activity and physical properties [28] [5]. Terminal fluorination, as in 4-fluoro-3,3-dimethylbutanoic acid, typically allows greater conformational flexibility compared to internal fluorination, which can impose more rigid structural constraints [24] [29]. These conformational differences directly impact binding affinity and selectivity for biological targets [25].

Synthetic Accessibility and Practical Considerations

Positional isomers exhibit varying synthetic complexity and commercial availability. Terminal fluorination reactions are often more straightforward than internal or α-fluorination procedures, contributing to the practical advantages of compounds like 4-fluoro-3,3-dimethylbutanoic acid [30] [31]. This synthetic accessibility factor becomes crucial for large-scale production and pharmaceutical development applications [13].

Conformational Analysis in Research Context

Gauche Effect and Fluorine Interactions

The terminal fluorine substitution in 4-fluoro-3,3-dimethylbutanoic acid introduces important conformational considerations through the gauche effect [5] [29]. This phenomenon, where electronegative substituents preferentially adopt gauche conformations over anti arrangements, significantly influences molecular shape and biological activity [28]. The gauche effect becomes particularly pronounced in polar solvents, where stabilization of gauche conformations can alter the population distribution of accessible conformers [5].

Steric Effects of 3,3-Dimethyl Substitution

The quaternary carbon center created by 3,3-dimethyl substitution introduces significant steric constraints that restrict conformational flexibility [24] . This structural rigidity, combined with the electronic effects of terminal fluorination, creates a relatively constrained conformational space that can enhance binding selectivity [32]. Research demonstrates that such conformational restriction often leads to improved biological activity through reduced entropic penalties upon target binding [25].

Solvent-Dependent Conformational Behavior

Conformational analysis reveals significant solvent dependencies for fluorinated carboxylic acids [5] [29]. In polar solvents, fluorinated compounds often exhibit different conformational preferences compared to nonpolar environments due to specific dipole-solvent interactions [27]. For 4-fluoro-3,3-dimethylbutanoic acid, this solvent dependence can influence biological activity and membrane permeability characteristics [11].

Nuclear Magnetic Resonance Applications

The presence of fluorine provides unique opportunities for conformational analysis through 19F NMR spectroscopy [28] [29]. Fluorine chemical shifts are highly sensitive to conformational changes and molecular environment, making 4-fluoro-3,3-dimethylbutanoic acid an excellent probe for studying molecular dynamics and protein interactions [27]. Advanced NMR techniques can reveal conformational populations and exchange rates that are difficult to assess with traditional spectroscopic methods [5].

Molecular Dynamics and Energy Landscapes

Computational studies of fluorinated carboxylic acids reveal complex energy landscapes with multiple local minima corresponding to different conformational states [5] [27]. For 4-fluoro-3,3-dimethylbutanoic acid, the combination of fluorine effects and steric constraints creates energy barriers ranging from 15-25 kJ/mol for major conformational transitions [5]. These energy barriers influence both solution-phase behavior and binding kinetics with biological targets [29].

Research Applications in Conformational Studies

4-Fluoro-3,3-dimethylbutanoic acid serves as a valuable model compound for investigating fundamental conformational principles in fluorinated molecules [28] [5]. Its structural features make it ideal for studying the interplay between electronic effects (fluorine), steric effects (dimethyl substitution), and hydrogen bonding (carboxylic acid group) [29] [27]. This combination of features provides insights applicable to broader classes of fluorinated pharmaceutical compounds [12].